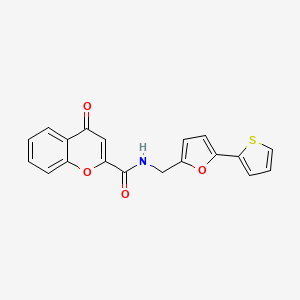

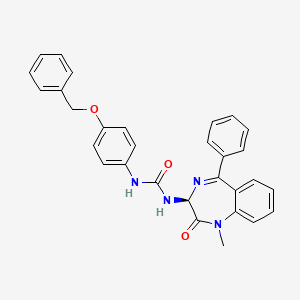

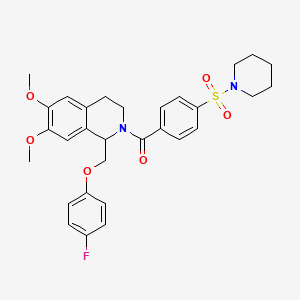

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, also known as E-PQP, is an organosulfur compound belonging to the quinoline family. It is a colorless, odorless liquid with a boiling point of 115-116 °C and a melting point of -50 °C. It is a potent inhibitor of the enzyme cyclooxygenase (COX) and is used in a variety of scientific research applications.

Scientific Research Applications

Anticorrosive Materials

Quinoline and its derivatives, including compounds structurally related to (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, have been widely recognized for their effectiveness as anticorrosive materials. They show reasonable effectiveness against metallic corrosion due to their association with high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application highlights the importance of quinoline derivatives in protecting materials against degradation (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Synthesis of Heterocycles

The synthesis of heterocycles, particularly pyridines, quinolines, and isoquinolines, which are crucial in medicinal chemistry and drug discovery, can involve the use of this compound or its structural analogues. Propargylic alcohols, for instance, provide diverse possibilities for developing novel synthetic strategies for constructing these heterocycles. These compounds are vital components of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals, indicating the broad utility of this compound related structures in synthesizing bioactive molecules (Surabhi Mishra, Sindoori R Nair, & Beeraiah Baire, 2022).

Biological Activities of Piper Species

The Piper genus, including Piper longum, contains essential oils (EOs) that demonstrate significant biological activities, such as antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines. The chemical composition of Piper EOs, which may share structural similarities with this compound, underlines the therapeutic potential of these compounds in treating human diseases (J. D. da Silva et al., 2017).

properties

IUPAC Name |

(E)-1-piperidin-1-yl-3-quinolin-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(19-10-4-1-5-11-19)9-8-14-12-15-6-2-3-7-16(15)18-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEHKCHNLWYNIB-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)

![2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2582552.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582553.png)

![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)

![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)